molecular formula C9H10O2S B095306 4-(Methylthio)phenylacetic acid CAS No. 16188-55-9

4-(Methylthio)phenylacetic acid

Cat. No.: B095306
CAS No.: 16188-55-9
M. Wt: 182.24 g/mol
InChI Key: AHMLFHMRRBJCRM-UHFFFAOYSA-N
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Description

4-(Methylthio)phenylacetic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a phenyl ring substituted with a methylthio group at the para position and an acetic acid moiety. This compound is known for its applications in various chemical and pharmaceutical processes.

Scientific Research Applications

4-(Methylthio)phenylacetic acid has several applications in scientific research:

Safety and Hazards

4-(Methylthio)phenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing vapors, mist or gas, ensuring adequate ventilation, and wearing personal protective equipment .

Mechanism of Action

Target of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , suggesting that it may interact with receptors or enzymes in these tissues.

Mode of Action

It has been reported to undergo tio2 photocatalytic one-electron oxidation . This suggests that it may interact with its targets through oxidation processes, leading to changes in the biochemical state of the target cells.

Biochemical Pathways

The compound’s involvement in TiO2 photocatalytic one-electron oxidation suggests it may influence redox reactions and related biochemical pathways .

Result of Action

It’s known to cause irritation to the eyes, skin, and respiratory system , indicating that it may induce inflammatory responses or other cellular changes in these tissues.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Methylthio)phenylacetic acid. For instance, light exposure may trigger its photocatalytic oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Methylthio)phenylacetic acid typically involves the reaction of p-halogenated phenylacetic acid with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF). This method avoids the environmental pollution associated with the Willgerodt-Kindler reaction, which generates hydrogen sulfide .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TiO2 and light for photocatalytic oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing the carboxylic acid group.

    Substitution: Halogenating agents for introducing other substituents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenylacetic acids.

Comparison with Similar Compounds

  • Phenylacetic acid
  • 4-(Methylthio)acetophenone
  • Phenylthioacetic acid
  • 3-(Methylthio)propylamine

Comparison: 4-(Methylthio)phenylacetic acid is unique due to the presence of both a methylthio group and an acetic acid moiety, which confer distinct chemical properties and reactivity. Compared to phenylacetic acid, the methylthio group enhances its nucleophilicity and potential for further functionalization. In contrast to 4-(Methylthio)acetophenone, the acetic acid group provides additional sites for chemical modification .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMLFHMRRBJCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407239
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16188-55-9
Record name 4-(Methylthio)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16188-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(methylthio)phenylacetic acid participate in photoinduced electron transfer reactions?

A1: this compound acts as an electron donor in photoinduced electron transfer reactions when paired with a suitable sensitizer, such as 4-carboxybenzophenone. [, ] Upon light absorption, the excited sensitizer accepts an electron from the sulfur atom in this compound, generating a radical cation on the acid molecule and a radical anion on the sensitizer. [, ] This process initiates a cascade of reactions, including decarboxylation and radical formation. [, ]

Q2: What is the fate of the this compound radical cation formed after electron transfer?

A2: The this compound radical cation undergoes decarboxylation, leading to the formation of a carbon-centered radical adjacent to the sulfur atom. [, ] This radical can further participate in polymerization reactions, as demonstrated in studies using acrylamide as a monomer. [] The efficiency of this process depends on the rate of radical-ion pair separation and the reactivity of the generated radical. []

Q3: How does the structure of this compound influence its photochemical behavior?

A3: The presence of both the aromatic ring and the thioether group in this compound contributes to its photochemical properties. The aromatic moiety enhances the reactivity of the generated radicals, making them more efficient initiators for polymerization compared to their aliphatic counterparts. [] Additionally, the position of the methylthio group on the aromatic ring can influence the electron donating ability and subsequently impact the overall photochemical reactivity. []

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